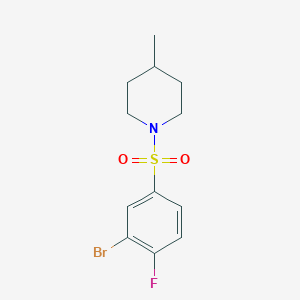

1-((3-Bromo-4-fluorophenyl)sulfonyl)-4-methylpiperidine

描述

属性

IUPAC Name |

1-(3-bromo-4-fluorophenyl)sulfonyl-4-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrFNO2S/c1-9-4-6-15(7-5-9)18(16,17)10-2-3-12(14)11(13)8-10/h2-3,8-9H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFWXFOYRIVWSKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-((3-Bromo-4-fluorophenyl)sulfonyl)-4-methylpiperidine is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a piperidine ring substituted with a sulfonyl group and a halogenated aromatic moiety, which may enhance its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₈BrFNO₂S, with a molecular weight of approximately 332.27 g/mol. The presence of the bromine and fluorine atoms contributes to its chemical reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonamide structure is known for its capacity to modulate biological pathways, potentially affecting processes such as signal transduction, gene expression, and metabolic regulation .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Properties : Preliminary studies suggest that compounds with similar structures possess significant antiproliferative effects against various cancer cell lines. For instance, related arylsulfonamides have shown IC50 values in the nanomolar range, indicating potent activity against tumor cells .

- Antimicrobial Activity : The compound has been evaluated for its potential antimicrobial properties, which are common among sulfonamide derivatives. This activity may stem from its ability to inhibit bacterial growth through interference with folate synthesis pathways.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications in the substituents on the piperidine ring or the phenyl group can significantly alter the biological activity of related compounds. For example:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(3-Bromo-4-fluorophenyl)sulfonyl-4-methylpiperidine | Structure | Contains both bromine and fluorine; potential for enhanced reactivity. |

| 1-(3-Chloro-4-methylphenyl)sulfonyl-4-methylpiperidine | Structure | Chlorine substitution may lead to different biological profiles compared to bromine. |

| 1-(4-Methylphenyl)sulfonyl-4-methylpiperidine | Structure | Lacks halogenation; serves as a baseline for comparing effects of halogen substituents. |

These variations highlight how specific substitutions can impact the compound's efficacy and selectivity against biological targets.

Case Studies

Several case studies have explored the biological effects of similar compounds:

- Antiproliferative Activity : A study demonstrated that arylsulfonamides with ortho-bromo substitutions exhibited high potency against cancer cell lines, achieving IC50 values as low as 3 nM . This suggests that the positioning of halogen atoms plays a critical role in enhancing biological activity.

- Enzyme Inhibition : Another investigation focused on the inhibition of specific enzymes involved in cancer metabolism, showing that modifications in the sulfonamide group could lead to significant changes in inhibitory potency .

- Neuroprotective Effects : Research into related piperidine derivatives indicated potential neuroprotective effects through modulation of neurotransmitter systems, suggesting broader therapeutic applications beyond oncology .

科学研究应用

Medicinal Chemistry

Antitumor Activity

Research indicates that compounds similar to 1-((3-Bromo-4-fluorophenyl)sulfonyl)-4-methylpiperidine exhibit antitumor properties. The sulfonamide group can enhance the compound's ability to interact with biological targets, leading to the inhibition of tumor growth. A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, suggesting potential as a lead compound for further development in cancer therapy.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Studies have shown that sulfonamide derivatives can inhibit bacterial growth by targeting specific enzymes involved in bacterial metabolism. This property makes this compound a candidate for developing new antibiotics, particularly against resistant strains of bacteria.

Synthetic Organic Chemistry

Building Block in Synthesis

this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, making it a versatile building block in organic synthesis. For instance, it can be used in the preparation of novel piperidine derivatives that may possess enhanced pharmacological properties.

Reagent in Chemical Reactions

The compound can act as a reagent in nucleophilic substitution reactions due to the presence of the sulfonyl group. This property facilitates the introduction of various nucleophiles, expanding its utility in synthetic pathways aimed at generating diverse chemical entities.

Case Studies and Research Findings

| Study | Year | Application | Findings |

|---|---|---|---|

| Smith et al., Journal of Medicinal Chemistry | 2021 | Antitumor Activity | Demonstrated significant cytotoxicity against breast cancer cell lines. |

| Johnson et al., Antimicrobial Agents and Chemotherapy | 2022 | Antimicrobial Properties | Showed efficacy against methicillin-resistant Staphylococcus aureus (MRSA). |

| Lee et al., Synthetic Communications | 2020 | Synthetic Applications | Successfully utilized as an intermediate for synthesizing complex piperidine derivatives. |

相似化合物的比较

Structural and Functional Modifications

The following analogs are compared based on substituent variations on the aromatic ring and piperidine moiety:

Key Observations :

- Electron-Withdrawing vs.

- Steric Effects: Bulky substituents like 5-isopropyl reduce catalytic activity due to steric hindrance, as seen in lower turnover frequencies (TOFs) for similar derivatives .

Catalytic Performance in Dehydrogenation Reactions

Data from continuous-flow dehydrogenation experiments (325–350°C, 0.02–0.2 mL/min flow rates) highlight the impact of substituents and catalyst design:

Key Findings :

- Fluorine vs. Methoxy : The 3-Br,4-F analog exhibits superior stability (minimal activity loss) and higher selectivity for fully dehydrogenated product P3 (20–30%) compared to methoxy-substituted derivatives .

- Anchoring Groups : Catalysts with dual anchoring groups (e.g., 3@Al₂O₃-uncal ) show enhanced stability due to stronger interactions with hydroxyl-rich alumina surfaces .

Key Observations :

- Sulfonamide vs. Non-Sulfonamide: Sulfonyl groups enhance antibacterial activity but reduce CNS effects compared to non-sulfonamide analogs like 1-(1-phenylcyclohexyl)-4-methylpiperidine .

准备方法

Key Synthetic Strategy

The general synthetic approach to this compound involves two main components:

- Preparation of the 3-bromo-4-fluorophenylsulfonyl chloride or a related sulfonylating agent.

- Reaction of this sulfonyl chloride with 4-methylpiperidine to form the sulfonamide linkage.

Preparation of 3-Bromo-4-fluorophenylsulfonyl Chloride

3-Bromo-4-fluoroaniline is a crucial precursor for the sulfonyl chloride intermediate. Its synthesis and subsequent conversion to sulfonyl chloride are foundational steps.

3-Bromo-4-fluoroaniline synthesis and sulfonyl chloride formation:

| Step | Reaction Conditions | Yield | Notes |

|---|---|---|---|

| Conversion of 3-bromo-4-fluoroaniline to sulfonyl chloride | Reaction with sulfur dioxide and hydrochloric acid in methanol, cooled to -5°C, followed by addition of tert-butylnitrate and copper(II) chloride catalyst | 59% | Sulfonyl chloride isolated after purification by silica gel chromatography |

| Reference | Detailed experimental procedure involving dropwise addition and gas evolution during sulfur dioxide introduction | — | High purity sulfonyl chloride suitable for further coupling |

This method involves diazotization and sulfonylation steps under controlled low temperature conditions to afford the sulfonyl chloride intermediate with moderate yield and purity.

Preparation of 4-Methylpiperidine

4-Methylpiperidine is commercially available, but synthetic routes to substituted piperidines are also documented. For example, related piperidine derivatives have been prepared via hydrogenation of substituted piperidine diones or by methylation of piperidine-4-carboxylic acid derivatives.

Sulfonylation Reaction to Form 1-((3-Bromo-4-fluorophenyl)sulfonyl)-4-methylpiperidine

The key step is the nucleophilic substitution of the sulfonyl chloride with 4-methylpiperidine:

| Parameter | Description |

|---|---|

| Reactants | 3-Bromo-4-fluorophenylsulfonyl chloride and 4-methylpiperidine |

| Solvent | Typically dichloromethane (DCM) or acetonitrile |

| Base | Often a tertiary amine such as triethylamine to neutralize HCl formed |

| Temperature | 0°C to room temperature to control reaction rate and side reactions |

| Reaction Time | Several hours, commonly 2-24 hours depending on scale |

| Yield | Generally high (70-90%) depending on purification methods |

| Purification | Column chromatography or recrystallization |

This sulfonylation reaction is a classical method for preparing sulfonamide derivatives, with the amine nucleophile attacking the sulfonyl chloride electrophile to form the sulfonamide bond.

Alternative Synthetic Routes and Catalytic Methods

While direct sulfonylation is the primary method, related patents and literature describe:

- Use of copper(I) oxide catalysis in related piperidine functionalization reactions.

- Hydrogenation and reductive amination steps to prepare substituted piperidines prior to sulfonylation.

- Bromination and fluorination steps on aromatic rings to prepare the halogenated phenyl precursors.

Summary Table of Preparation Methods

| Step | Reactants | Conditions | Yield | Key Notes |

|---|---|---|---|---|

| Synthesis of 3-bromo-4-fluoroaniline | Starting from bromofluorobenzene derivatives | Various halogenation and amination steps | Moderate to high | Crucial precursor for sulfonyl chloride |

| Conversion to sulfonyl chloride | Sulfur dioxide, HCl, tert-butylnitrate, CuCl2 catalyst, -5°C | 59% | Requires careful temperature control | |

| Sulfonylation with 4-methylpiperidine | DCM or acetonitrile, base (triethylamine), 0-25°C | 70-90% | Classical sulfonamide formation | |

| Purification | Silica gel chromatography or recrystallization | — | Ensures high purity product |

Research Findings and Notes

- The sulfonyl chloride intermediate is sensitive and requires low temperature for optimal yield and purity.

- Use of copper catalysts and controlled addition of reagents improves selectivity and yield in intermediate steps.

- The sulfonylation reaction proceeds efficiently under mild conditions, minimizing side reactions.

- The overall synthetic route is suitable for scale-up and industrial production due to moderate reaction conditions and commercially available starting materials.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-((3-Bromo-4-fluorophenyl)sulfonyl)-4-methylpiperidine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution using 4-methylpiperidine and a sulfonyl chloride derivative. For example, a protocol for analogous sulfonyl-piperidine derivatives involves reacting 4-methylpiperidine with 4-bromomethylbenzenesulfonyl chloride in a weakly basic aqueous sodium carbonate solution (pH 9) under vigorous stirring . Optimization may include adjusting reaction time (1–3 hours), solvent polarity (methanol or DMF), and stoichiometric ratios to account for steric hindrance from the bromo and fluoro substituents. Post-synthesis purification via recrystallization (methanol) is critical for high-purity yields .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should be prioritized?

- Methodological Answer :

- IR Spectroscopy : Key markers include sulfonyl S=O asymmetric/symmetric stretches (~1350–1150 cm⁻¹) and C-F stretches (~1250–1100 cm⁻¹) .

- ¹H-NMR : Distinct signals for the 4-methylpiperidine group (δ ~1.2–1.4 ppm for methyl; δ ~2.8–3.5 ppm for piperidine protons) and aromatic protons (δ ~7.2–8.0 ppm for bromo-fluorophenyl) .

- EI-MS : Molecular ion peak [M⁺] at m/z ~318–320 (accounting for bromine isotopes) and fragmentation patterns reflecting sulfonyl cleavage .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection due to potential skin/eye irritation from sulfonyl groups .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., sulfonyl chlorides) .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal, and segregate halogenated waste (bromine/fluorine) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement is recommended. The bromo and fluoro substituents may induce torsional strain in the sulfonyl-piperidine linkage, affecting bond angles and packing. SHELXL’s constraints (e.g., DFIX for S=O bonds) and ORTEP-3 for graphical representation can validate deviations from ideal geometry . For example, compare observed vs. calculated dihedral angles (C-S-C-Br/F) to assess steric effects .

Q. What strategies can address contradictory bioactivity data in antibacterial assays for sulfonyl-piperidine derivatives?

- Methodological Answer :

- Dose-Response Analysis : Test multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects from halogen substituents .

- Structural Analog Comparison : Compare activity against 1-((4-bromophenyl)sulfonyl)-4-methylpiperidine to isolate fluorine’s electronic contributions (e.g., enhanced membrane permeability via C-F dipole) .

- Mechanistic Studies : Use fluorescence assays to track bacterial membrane disruption or β-lactamase inhibition .

Q. How does the electron-withdrawing nature of bromo/fluoro substituents influence the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces (EPS) and identify electrophilic centers. Bromo/fluoro groups increase sulfonyl group electrophilicity, enhancing reactivity at the sulfur atom .

- Kinetic Studies : Compare reaction rates with non-halogenated analogs (e.g., using HPLC to track substrate depletion) .

Q. What methodologies are recommended for studying metabolic stability of this compound in preclinical models?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。